

# physical and chemical properties of 2-Bromo-5-(tert-butyl)phenol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-5-(tert-butyl)phenol

Cat. No.: B1280054

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## An In-depth Technical Guide to 2-Bromo-5-(tert-butyl)phenol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **2-Bromo-5-(tert-butyl)phenol**. The document is structured to serve as a practical resource for researchers, scientists, and professionals engaged in drug development and related fields. It includes a summary of physicochemical data, detailed experimental protocols, and visualizations of key chemical and biological processes. While experimental data for some properties of **2-Bromo-5-(tert-butyl)phenol** are not readily available in the public domain, this guide consolidates the existing information and provides predicted values where necessary, offering a foundational understanding of this compound.

### Chemical Identity and Physical Properties

**2-Bromo-5-(tert-butyl)phenol** is a substituted aromatic compound with the molecular formula  $C_{10}H_{13}BrO$ .<sup>[1]</sup> Its chemical structure consists of a phenol ring substituted with a bromine atom at the ortho-position and a tert-butyl group at the meta-position relative to the hydroxyl group.

Table 1: Identifiers and Physicochemical Properties of **2-Bromo-5-(tert-butyl)phenol**

Property	Value	Source(s)
IUPAC Name	2-bromo-5-(tert-butyl)phenol	[2]
Synonyms	2-Bromo-5-tert-butylphenol, 5-Tert-butyl-2-bromophenol	[3]
CAS Number	20942-68-1	[2][3]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BrO	[1]
Molecular Weight	229.11 g/mol	[3]
Appearance	Colorless oil	[4]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
pKa	Data not available	
LogP (Predicted)	3.4522	[1]

Note: Experimental values for melting point, boiling point, density, and solubility are not readily available. The LogP value is a computational prediction.

## Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Bromo-5-(tert-butyl)phenol**.

Table 2: Spectral Data for **2-Bromo-5-(tert-butyl)phenol**

Spectrum Type	Data	Source(s)
<sup>1</sup> H NMR	(400 MHz, CDCl <sub>3</sub> ) δ 7.35 (d, J = 8.5 Hz, 1H), 7.06 (d, J = 2.3 Hz, 1H), 6.83 (dd, J = 8.5, 2.3 Hz, 1H), 5.46 (s, 1H), 1.28 (s, 9H).	[4]
<sup>13</sup> C NMR	Predicted data may be obtained from spectral databases.	[5]
Infrared (IR)	Predicted data may be obtained from spectral databases.	
Mass Spectrometry (MS)	Predicted fragmentation would likely show a molecular ion peak and loss of the tert-butyl group.	[6]

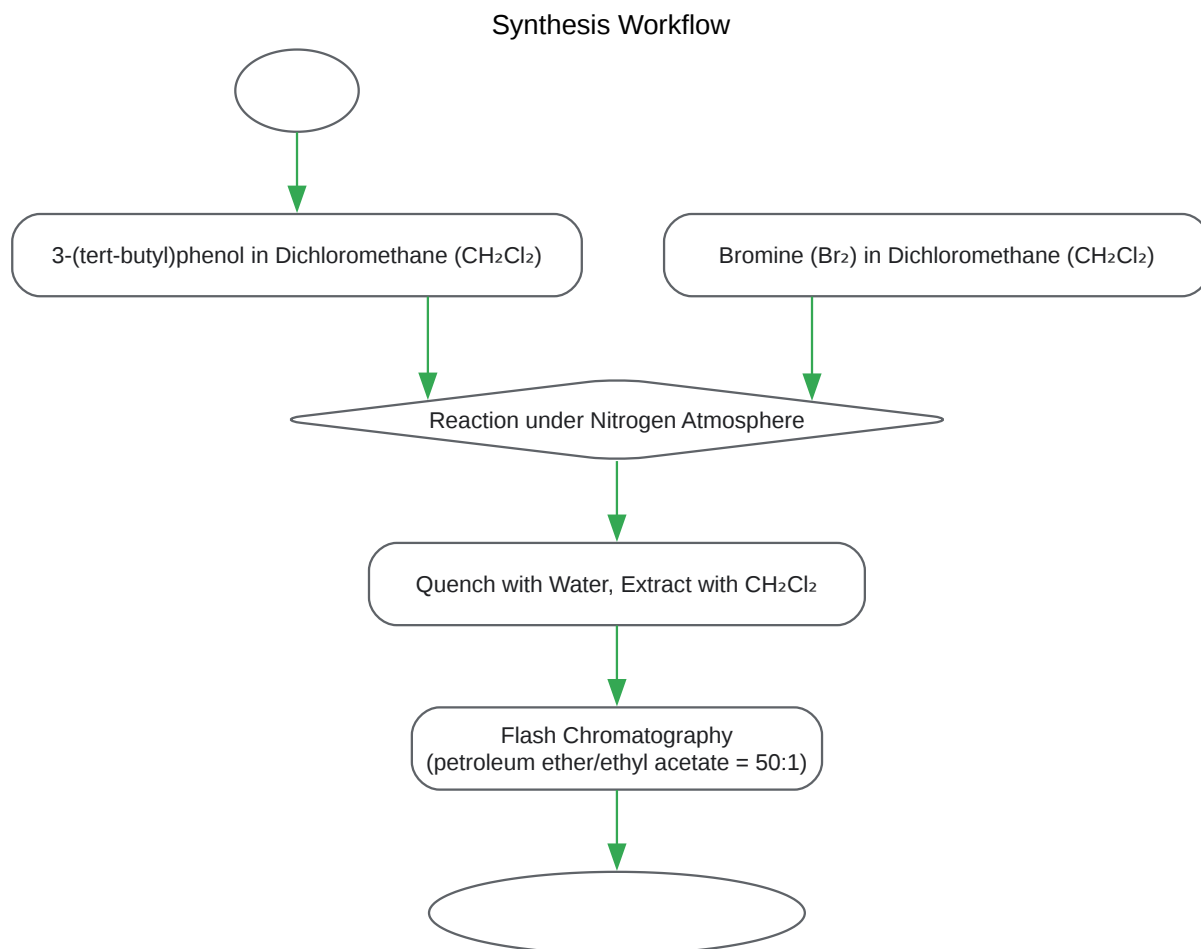
Note: Detailed experimental <sup>13</sup>C NMR, IR, and Mass Spectrometry data for **2-Bromo-5-(tert-butyl)phenol** are not widely published. Predicted spectra can be generated using online databases and software.

## Experimental Protocols

### Synthesis of 2-Bromo-5-(tert-butyl)phenol

A common method for the synthesis of **2-Bromo-5-(tert-butyl)phenol** involves the electrophilic bromination of 3-(tert-butyl)phenol.

Experimental Workflow for the Synthesis of **2-Bromo-5-(tert-butyl)phenol**



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A schematic of the synthesis process.

#### Methodology:

This protocol is adapted from a published procedure for the bromination of a substituted phenol.<sup>[4]</sup>

- **Reactant Preparation:** Dissolve 3-(tert-butyl)phenol (0.75 g, 5 mmol) in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>, 20 mL) in a round-bottom flask under a nitrogen atmosphere.

- **Reagent Addition:** Prepare a solution of bromine (0.80 g, 5 mmol) in dichloromethane (5 mL). Add this solution dropwise to the stirred solution of 3-(tert-butyl)phenol.
- **Reaction:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, quench the mixture with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (50:1) as the eluent to yield **2-Bromo-5-(tert-butyl)phenol** as a colorless oil.[4]

## Chemical Reactivity and Potential Biological Signaling Pathways

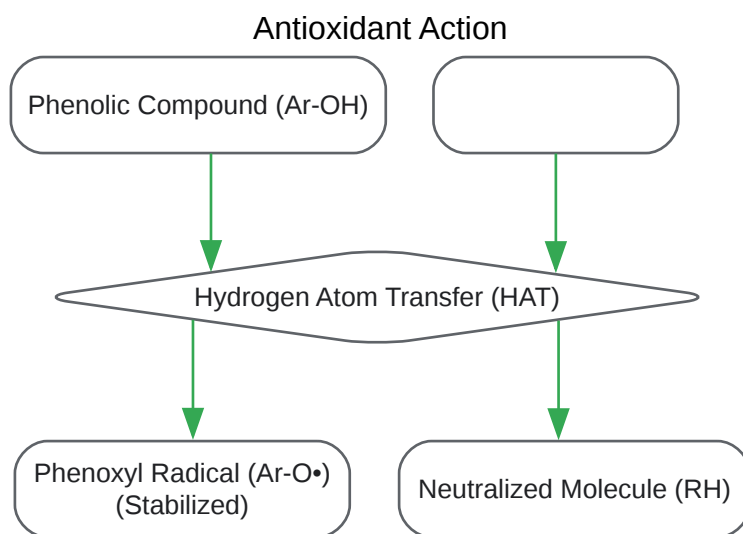
The chemical reactivity of **2-Bromo-5-(tert-butyl)phenol** is characteristic of hindered phenols. The hydroxyl group can undergo O-alkylation and O-acylation. The aromatic ring is activated towards further electrophilic substitution, although the positions are influenced by the existing substituents. The bromine atom can participate in various coupling reactions, making it a versatile intermediate in organic synthesis.

While specific signaling pathways involving **2-Bromo-5-(tert-butyl)phenol** are not extensively documented, phenolic compounds, in general, are known for their antioxidant and pro-apoptotic activities.

## Potential Antioxidant Mechanism

Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[7][8][9]

Generalized Antioxidant Mechanism of a Phenolic Compound



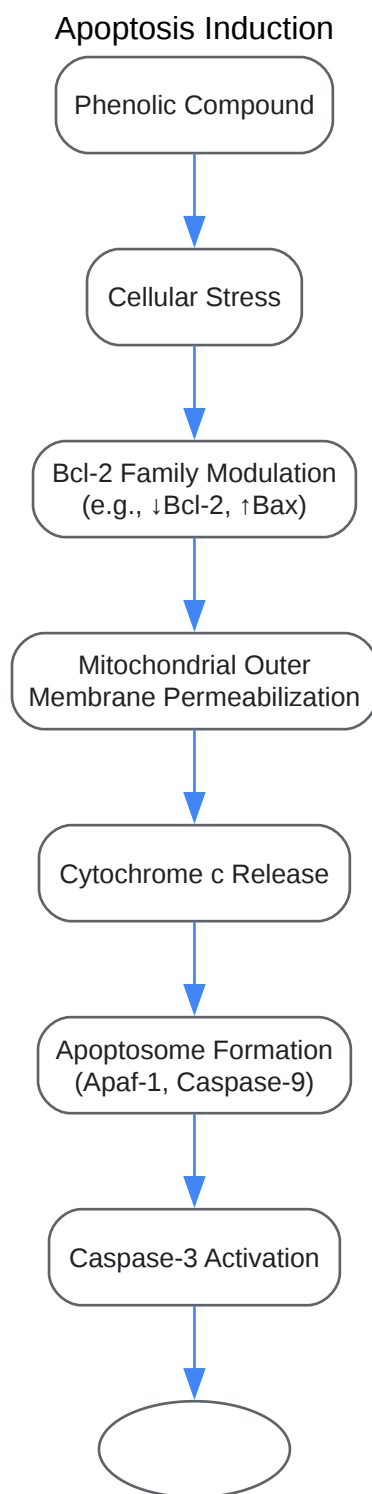
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Hydrogen atom transfer from a phenol to a free radical.

## Potential Apoptosis-Inducing Signaling Pathway

Many phenolic compounds have been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.<sup>[10][11][12]</sup> These can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified, generalized pathway is presented below.

### Generalized Intrinsic Apoptosis Pathway



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A potential mechanism for apoptosis induction.

## Safety and Handling

**2-Bromo-5-(tert-butyl)phenol** is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

## Conclusion

**2-Bromo-5-(tert-butyl)phenol** is a valuable building block in organic synthesis with potential applications in the development of new bioactive molecules. This guide has summarized its known physical and chemical properties, provided a detailed synthesis protocol, and explored its potential biological activities based on the broader class of phenolic compounds. Further research is warranted to fully elucidate the experimental properties and biological functions of this compound.

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- To cite this document: BenchChem. [physical and chemical properties of 2-Bromo-5-(tert-butyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280054#physical-and-chemical-properties-of-2-bromo-5-tert-butyl-phenol]

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